2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid
Description
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylsulfamoyl)-4,5-dimethoxyphenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO8S/c1-23-13-5-10(6-17(19)20)16(8-14(13)24-2)27(21,22)18-11-3-4-12-15(7-11)26-9-25-12/h3-5,7-8,18H,6,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPYKOHFBBFENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid typically involves multiple steps:
Formation of the Benzo[d]1,3-dioxolan Ring: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the dioxolan ring.
Introduction of the Sulfonamide Group: The benzo[d]1,3-dioxolan derivative is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, which is subsequently converted to the sulfonamide by reaction with an amine.
Attachment of the Dimethoxyphenyl Group: The sulfonamide intermediate is then coupled with a dimethoxyphenyl acetic acid derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into these activities could lead to the development of new therapeutic agents.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The sulfonamide group is known to interact with various biological targets, potentially inhibiting enzymes or blocking receptor sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally analogous molecules, focusing on key features such as substituents, spectral data, and synthesis yields.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Structural Motifs: The target compound shares the dimethoxyphenyl and acetic acid groups with coumarin derivatives (Compounds 13 and 14) and the sulfonamide/sulfamoyl group with propenoic acid and chlorosulfonyl analogs . Unlike coumarin-based analogs, the target compound lacks a heterocyclic core (e.g., chromen-2-one), which may reduce π-π stacking interactions critical for binding in some biological targets .
Synthesis and Yield :
- Coumarin derivatives (Compounds 13 and 14) are synthesized from substituted phenylacetic acids with moderate yields (32–55%) . The target compound’s synthesis likely follows a similar pathway but with additional sulfonylation steps.
- Benzoimidazothiazole derivatives (e.g., Compound 5) are synthesized via multi-step thiolation and cyclization, suggesting divergent synthetic challenges compared to the target compound .
Spectroscopic Data :
- IR spectra of coumarin derivatives show characteristic carbonyl (1,715 cm⁻¹) and aromatic stretching (3,068 cm⁻¹) bands, which would differ in the target compound due to the sulfonamide and acetic acid groups .
- The absence of MS/NMR data for the target compound limits direct comparison, but sulfonamide peaks (e.g., S=O stretching ~1,350–1,150 cm⁻¹) would be expected in its IR spectrum.
The propenoic acid analog () may exhibit enhanced solubility due to its α,β-unsaturated system, a feature absent in the saturated acetic acid chain of the target compound .
Commercial Availability :
- The target compound is listed in supplier catalogs (e.g., CymitQuimica) at 95% purity, whereas analogs like the chlorosulfonyl derivative () are less commonly available .
Biological Activity
The compound 2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, supported by various studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a benzo[d]1,3-dioxole moiety and a sulfonamide group, which are known to enhance biological activity. Its molecular formula is C18H20N2O6S, and it features both hydrophilic and lipophilic characteristics that may influence its pharmacokinetics and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related compounds that share structural similarities with 2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid. For instance, a study focused on compounds containing the benzo[d][1,3]dioxole moiety demonstrated significant cytotoxic effects against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) using the SRB assay. The results indicated that many derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
The mechanisms underlying the anticancer effects of compounds similar to 2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid involve:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis through pathways involving proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : The compounds have been observed to induce cell cycle arrest at specific phases, contributing to their antiproliferative effects .
Study on Antitumor Activity
A notable case study involved synthesizing bis-benzo[d][1,3]dioxol derivatives and evaluating their cytotoxicity against multiple cancer cell lines. The findings revealed that several synthesized compounds exhibited potent antitumor activity with minimal cytotoxicity towards normal cell lines, indicating a favorable therapeutic index .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction between these compounds and their biological targets. Such studies provide insights into binding affinities and help identify potential lead compounds for further development in anticancer therapies .
Q & A
Q. What experimental designs are optimal for evaluating stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
